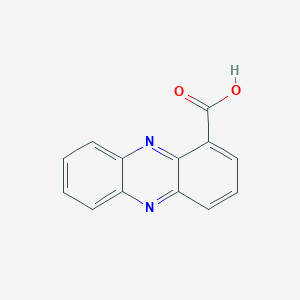

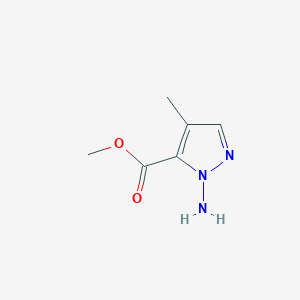

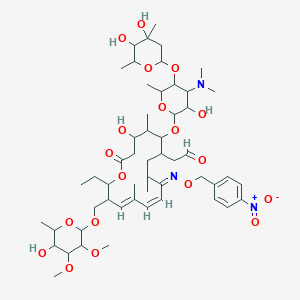

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of tertiary amides from cyclic amines and 3-(phenyl-1,2,4-oxadiazol-5-yl)propionoyl chloride is detailed in one study . This process involves the formation of four tertiary amides, which are characterized using 1H and 13C NMR spectroscopy. The molecular structures of these compounds are inferred from these spectroscopic methods, and further computational analysis using semi-empirical and ab initio calculations provides insight into their stable molecular conformations .

Another research paper describes the synthesis of a series of anions with a conjugated N4− system . The synthesis begins with 3-amino-4-azido-1,2,5-oxadiazole and involves intramolecular thermolytic cyclization. The removal of the 2-cyanoethyl protecting group

科学的研究の応用

Synthesis and Chemical Properties

Oxadiazoles, including structures similar to "5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride," are synthesized through various methods, with primary amidoximes and acylating agents being common reactants. These compounds can also be produced through 1,3-dipolar cycloaddition reactions, offering a pathway from a broad spectrum of reactants. Such synthetic versatility makes them suitable for diverse chemical modifications and applications in medicinal chemistry (Kayukova, 2005).

Biological Activities

The oxadiazole core, a feature in compounds like the one , is associated with a broad spectrum of pharmacological activities. Research indicates that oxadiazole derivatives, including 1,3,4-oxadiazoles and 1,2,4-oxadiazoles, exhibit antimicrobial, anticancer, anti-inflammatory, and many other bioactivities. These properties are attributed to their interaction with biomacromolecules via hydrogen bond interactions, making them a key focus in drug discovery and development projects (Jalhan et al., 2017; Wang et al., 2022).

Therapeutic Potential

The 1,3,4-oxadiazole ring, present in similar compounds, has been extensively studied for its therapeutic potential. It is known for effective binding with various enzymes and receptors due to its unique structure, eliciting a range of bioactivities. This has led to the development of 1,3,4-oxadiazole-based compounds as potential treatments for various diseases, highlighting the significant development value of such derivatives (Verma et al., 2019).

特性

IUPAC Name |

3-(1-phenylpropan-2-yl)-2H-oxadiazol-2-ium-5-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O.ClH/c1-9(14-8-11(12)15-13-14)7-10-5-3-2-4-6-10;/h2-6,8-9,13H,7,12H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOOCBHQXJABTO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N2C=C(O[NH2+]2)N.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

22293-47-6 (Parent) |

Source

|

| Record name | Sidnofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

241.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3-(1-methyl-2-phenylethyl)-2,3-dihydro-1,2,3-oxadiazol-2-ium chloride | |

CAS RN |

3441-64-3 |

Source

|

| Record name | Sidnofen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003441643 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)